molecular formula C18H16FN3O2S B305980 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide

Cat. No. B305980
M. Wt: 357.4 g/mol
InChI Key: CNVRXEXVMLYVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide is a novel compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that contains an oxadiazole ring and a fluoro-substituted phenyl group. This compound has been synthesized through a multistep process and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are essential for the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide have not been extensively studied. However, some studies have suggested that the compound may have cytotoxic effects on cancer cells and may inhibit the growth of fungi and bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide in lab experiments include its potential applications in various fields, such as cancer research, antifungal and antibacterial research, and drug development. However, the limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide. Some of these include:
1. Further studies on the mechanism of action of the compound to understand its mode of action and identify potential targets for drug development.
2. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine its bioavailability, toxicity, and efficacy in vivo.
3. Exploration of the potential applications of the compound in drug development, including the synthesis of analogs and derivatives with improved properties.
4. Studies on the potential applications of the compound in other scientific research fields, such as neuroscience and immunology.
In conclusion, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide is a novel compound that has shown potential applications in various scientific research fields. Further studies are needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, and to explore its potential applications in drug development and other scientific research fields.

Synthesis Methods

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide involves a multistep process that includes the preparation of intermediates and their subsequent reactions. The synthesis process starts with the preparation of 5-benzyl-1,3,4-oxadiazole-2-thiol, which is then reacted with 3-fluoro-2-methylbenzoyl chloride to obtain 2-(3-fluoro-2-methylphenyl)-5-benzyl-1,3,4-oxadiazole. This intermediate is then reacted with N-chloroacetyl-N'-benzylthiourea to obtain the final product, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide.

Scientific Research Applications

The compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antifungal and antibacterial properties and has shown promising results in inhibiting the growth of various fungal and bacterial strains.

properties

Product Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide

InChI

InChI=1S/C18H16FN3O2S/c1-12-14(19)8-5-9-15(12)20-16(23)11-25-18-22-21-17(24-18)10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

CNVRXEXVMLYVTO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3

Origin of Product

United States

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